molecular formula C10H9N B018517 4-Methylisoquinoline CAS No. 1196-39-0

4-Methylisoquinoline

Cat. No.: B018517
CAS No.: 1196-39-0
M. Wt: 143.18 g/mol
InChI Key: OCOLIBYZTNPPAB-UHFFFAOYSA-N
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Description

4-Methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This compound is specifically distinguished by a methyl group attached to the fourth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which is then methylated at the fourth position using methyl iodide and a base.

Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride, followed by methylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Tetrahydro-4-methylisoquinoline.

    Substitution: 5-bromo-4-methylisoquinoline, 8-nitro-4-methylisoquinoline.

Scientific Research Applications

4-Methylisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimalarial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the methyl group.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.

Uniqueness: 4-Methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLIBYZTNPPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152518
Record name Isoquinoline, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-39-0
Record name Isoquinoline, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisoquinoline (1 g, 4.81 mmol) in THF (20 ml) was added [1,3-Bis(diphenylphosphino)propane]nickel(II)chloride (0.026 g, 0.048 mmol) followed by methyl magnesium bromide in diethyl ether (1.923 ml, 5.77 mmol) at room temperature. The reaction mass was stirred at the same temperature for 18 h. The reaction mixture was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (5% ethyl acetate in pet ether) to get desired compound (0.6 g, 78%) as an oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 9.15(s, 1H), 8.37 (s, 1H), 8.13-8.11 (d, J=8 Hz 1H), 8.05-8.03 (d, J=8 Hz, 1H), 7.83 (t, J=8 Hz, 1H), 7.71 (t, J=8 Hz, 1H) 2.59 (s, 3H); GC-MS: MS m/z 143 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.923 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?

A1: Research indicates that certain this compound derivatives exhibit promising pharmacological activities, including:

  • Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]
  • Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]
  • Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []
  • Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []

Q2: What synthetic strategies are employed to produce this compound derivatives?

A2: Various synthetic approaches have been developed, including:

  • Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]
  • One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []

Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?

A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:

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